4-Fluoro-2-methoxy-(d3)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methoxy-(d3)-benzoic acid is a deuterated derivative of 4-fluoro-2-methoxybenzoic acid. This compound is characterized by the substitution of three hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium can influence the compound’s physical and chemical properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methoxy-(d3)-benzoic acid typically involves the following steps:
Deuteration: The hydrogen atoms are replaced with deuterium using deuterated reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow acetylation and nitration processes are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxy-(d3)-benzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Common Reagents and Conditions
Nitration: Fuming nitric acid and fuming sulfuric acid (oleum) are commonly used for nitration reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Nitration: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids and other oxidized products.
Scientific Research Applications
4-Fluoro-2-methoxy-(d3)-benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of metabolic pathways and enzyme reactions due to its deuterated nature.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methoxy-(d3)-benzoic acid involves its interaction with specific molecular targets and pathways. The presence of deuterium can alter the compound’s metabolic stability and reactivity, leading to unique effects in biological systems . The compound can inhibit or activate enzymes, modulate receptor activity, and influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxybenzoic acid: The non-deuterated counterpart of 4-fluoro-2-methoxy-(d3)-benzoic acid.
4-Fluoro-2-methoxyphenylboronic acid: A related compound with a boronic acid functional group.
4-Fluoro-1-methoxy-2-nitrobenzene: A nitro derivative of the compound.
Uniqueness
This compound is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. This makes it valuable in research applications where isotopic labeling is required. The deuterium atoms can influence reaction kinetics, metabolic stability, and overall reactivity, providing insights into various scientific phenomena .
Properties
IUPAC Name |
4-fluoro-2-(trideuteriomethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQDNAPKWPKHMK-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.